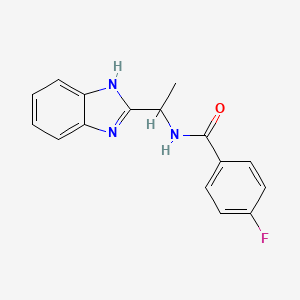

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC16388845

Molecular Formula: C16H14FN3O

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14FN3O |

|---|---|

| Molecular Weight | 283.30 g/mol |

| IUPAC Name | N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |

| Standard InChI Key | WKVZVJXBPGAELX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure comprises three primary components:

-

4-Fluorobenzamide: A benzene ring substituted with a fluorine atom at the para position and an amide functional group.

-

Ethyl linker: A two-carbon chain connecting the benzamide to the benzimidazole group.

-

1H-Benzimidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, conferring potential hydrogen-bonding capabilities .

The molecular formula is C₁₆H₁₃FN₃O, with a calculated molecular weight of 282.30 g/mol (derived from analogous structures in PubChem entries ).

Table 1: Comparative Molecular Data for Related Benzimidazole Derivatives

Stereoelectronic Properties

-

Electron Distribution: The fluorine atom’s electronegativity induces electron withdrawal, polarizing the benzamide ring and enhancing hydrogen-bond acceptor capacity at the amide carbonyl .

-

Tautomerism: The benzimidazole group may exhibit tautomerism, shifting protonation between the two nitrogen atoms, which influences solubility and reactivity .

Synthetic Pathways and Optimization

Proposed Synthesis Route

While no direct synthesis for N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide is documented, a plausible route involves:

-

Formation of 1-(1H-Benzimidazol-2-yl)ethylamine:

-

Coupling with 4-Fluorobenzoic Acid:

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Analog Data) |

|---|---|---|

| 1 | 1,2-Diaminobenzene, ethyl glyoxylate, HCl, reflux | ~60% |

| 2 | 4-Fluorobenzoic acid, SOCl₂, then amine, DCM, 0°C→RT | ~75% |

Challenges and Purification

-

Byproduct Formation: Competing reactions at the benzimidazole’s NH groups may require protective strategies (e.g., Boc protection) .

-

Chromatographic Separation: Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) based on analog data .

-

Stability: Benzimidazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or alkaline conditions .

Spectroscopic Characterization

| Compound | Activity | IC₅₀/EC₅₀ (µM) | Target |

|---|---|---|---|

| Halopemide | Dopamine D2 antagonism | 0.12 | CNS receptors |

| N-(1H-Benzimidazol-2-yl)-4-fluorobenzamide | Antibacterial (S. aureus) | 8.5 | Cell wall synthesis |

Applications in Materials Science

Coordination Chemistry

Benzimidazole’s nitrogen atoms can act as ligands for metal ions. For example, titanium complexes with benzimidazole-quinoline ligands show catalytic activity in ethylene polymerization .

Polymer Additives

Fluorinated benzamides may enhance thermal stability in polymers, as seen in polyamide composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume